molecular formula C25H25N3O4 B2479770 Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate CAS No. 478246-44-5

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate

Cat. No.: B2479770
CAS No.: 478246-44-5
M. Wt: 431.492
InChI Key: FTRJPRLZDREQRA-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a nitrobenzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and bases like sodium hydroxide for hydrolysis reactions .

Major Products Formed

The major products formed from these reactions include the corresponding amine from the reduction of the nitro group and the carboxylic acid from the hydrolysis of the ester group .

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and nitrobenzenecarboxylate ester make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRJPRLZDREQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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